Isoquinolin-7-ylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
isoquinolin-7-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-2-1-7-3-4-11-6-8(7)5-9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSZHSMOMDNMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CN=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635136 | |
| Record name | Isoquinolin-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092790-21-0 | |
| Record name | Isoquinolin-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational Aspects and Academic Significance of Isoquinolin 7 Ylboronic Acid
Role as a Heterocyclic Boronic Acid Building Block in Advanced Synthesis
Isoquinolin-7-ylboronic acid serves as a crucial heterocyclic building block in modern organic synthesis, primarily valued for its role in carbon-carbon bond-forming reactions. cymitquimica.com The presence of the boronic acid functional group makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. smolecule.com This reaction is a powerful method for constructing biaryl and heterobiaryl structures, which are common motifs in many complex organic molecules.
The isoquinoline (B145761) core is a nitrogen-containing heterocycle, which imparts distinct electronic properties to the molecule. This nitrogen atom influences the reactivity and selectivity of the boronic acid group during synthetic transformations, distinguishing it from simpler arylboronic acids. This unique reactivity makes it a valuable reagent for accessing specific and complex molecular architectures that are otherwise difficult to synthesize. acs.org Its utility has been demonstrated in the synthesis of a variety of complex structures, where it acts as a key intermediate in the construction of larger, functionalized molecules. thieme-connect.com
Strategic Importance in Contemporary Chemical Research and Development
The strategic value of this compound extends into several areas of chemical research, particularly in medicinal chemistry and materials science. cymitquimica.com Its role as a synthetic building block allows for the creation of novel compounds with potential biological activity. smolecule.com
In medicinal chemistry, the isoquinoline scaffold is a well-known pharmacophore found in numerous natural products and pharmaceutical agents. By using this compound, chemists can systematically introduce this moiety into new molecular frameworks to explore their therapeutic potential. Research has shown its utility in the discovery of inhibitors for specific enzymes, such as Plasmodium falciparum histone deacetylases (HDACs), which are targets for antimalarial drugs. chemicalbook.com Furthermore, derivatives of isoquinoline have been explored for their inhibitory activity against cancer cells, highlighting the importance of this structural class in drug discovery. mdpi.com
In the field of materials science, the unique electronic and photophysical properties of the isoquinoline ring system are of significant interest. This compound has been used in studies exploring fluorescent chemosensors. For instance, it has been shown to exhibit strong changes in fluorescent intensity when it binds to sugars, indicating its potential application in the development of sensors for saccharides. chemicalbook.com This intersection of organoboron chemistry and heterocyclic compounds underscores its relevance in creating functional materials. cymitquimica.com
Synthetic Methodologies and Advanced Preparative Strategies for Isoquinolin 7 Ylboronic Acid
Palladium-Catalyzed Borylation Approaches
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and the Miyaura borylation is a prominent example for the formation of carbon-boron bonds. beilstein-journals.org This method typically involves the reaction of a halide with a diboron (B99234) reagent in the presence of a palladium catalyst and a base.
The Miyaura borylation reaction is a widely employed method for synthesizing aryl and heteroaryl boronic acids and their esters. organic-chemistry.org The reaction couples an aryl or vinyl halide with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), catalyzed by a palladium complex. beilstein-journals.org A key aspect of this reaction is the choice of base, as it plays a crucial role in the catalytic cycle and can influence the outcome of the reaction. organic-chemistry.orgalfa-chemistry.com Weaker bases like potassium acetate (B1210297) (KOAc) are often preferred to prevent the competitive Suzuki-Miyaura coupling of the newly formed boronate ester with the starting halide. organic-chemistry.org
The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. alfa-chemistry.com
A common starting material for the synthesis of isoquinolin-7-ylboronic acid via this protocol is 7-bromoisoquinoline (B118868). The reaction is typically carried out in an organic solvent with a suitable palladium catalyst, a diboron reagent, and a base.
Table 1: Representative Miyaura Borylation Reaction for this compound pinacol (B44631) ester
| Reactant | Reagent | Catalyst | Base | Solvent | Product |
| 7-Bromoisoquinoline | Bis(pinacolato)diboron | PdCl₂(dppf) | Potassium Acetate | Dioxane | This compound pinacol ester |
This table represents a typical setup and specific conditions may vary based on literature procedures.
Buchwald and Fu have developed a range of bulky and electron-rich dialkylbiaryl phosphine (B1218219) ligands that have proven to be highly effective in a variety of cross-coupling reactions, including Miyaura borylations. nih.gov Ligands such as XPhos and SPhos can enhance catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. nih.gov The steric and electronic properties of these ligands facilitate the key steps in the catalytic cycle, leading to improved yields of the desired boronate esters. nih.gov The use of such advanced ligands can be particularly beneficial for challenging substrates, including some heteroaryl systems. nih.gov
The solvent can significantly impact the solubility of reactants, reagents, and intermediates, as well as the stability and activity of the catalyst. Aprotic solvents such as dioxane, toluene, and dimethylformamide (DMF) are frequently used in Miyaura borylation reactions. Polar aprotic solvents can often increase the reaction yield. alfa-chemistry.com In some cases, the use of alcoholic solvents has been shown to be beneficial, particularly for the coupling of certain heterocyclic boronic acids. nih.gov The choice of solvent is often determined empirically, with the goal of achieving a homogeneous reaction mixture and maximizing the catalytic efficiency.
Direct C–H Borylation Strategies for Isoquinoline (B145761) Scaffolds
Direct C–H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroarylboronates. This approach avoids the need for pre-functionalized starting materials like halides or triflates, directly converting a C-H bond to a C-B bond. Iridium-catalyzed C-H borylation has become a particularly prominent method in this area. nih.gov
For the isoquinoline scaffold, C-H borylation can lead to a mixture of isomers, and achieving regioselectivity is a key challenge. The inherent electronic properties of the isoquinoline ring often favor borylation at certain positions. However, directed C-H borylation, where a directing group on the substrate guides the catalyst to a specific C-H bond, can provide excellent control over regioselectivity. mdpi.com
While reports specifically detailing the direct C-H borylation to selectively form this compound are less common, research on related quinoline (B57606) and isoquinoline systems suggests that achieving C-7 selectivity can be challenging due to the electronic and steric environment of the isoquinoline nucleus. For quinolines, C-8 borylation has been achieved with specific catalytic systems. researchgate.net The development of catalysts and directing group strategies to selectively target the C-7 position of isoquinoline remains an active area of research.
Transmetalation from Organometallic Intermediates
An alternative to palladium-catalyzed methods involves the use of organometallic intermediates, such as organolithium or Grignard reagents, followed by quenching with a boron electrophile. This approach typically involves a halogen-metal exchange reaction to generate the organometallic species.
For the synthesis of this compound, this would involve the reaction of 7-bromoisoquinoline with a strong base like n-butyllithium at low temperatures to form 7-lithioisoquinoline. This highly reactive intermediate is then treated with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid.
Table 2: General Transmetalation Approach
| Step | Reactant | Reagent | Intermediate/Product |
| 1. Halogen-Metal Exchange | 7-Bromoisoquinoline | n-Butyllithium | 7-Lithioisoquinoline |
| 2. Borylation | 7-Lithioisoquinoline | Trialkyl borate (e.g., B(OMe)₃) | Borate ester intermediate |
| 3. Hydrolysis | Borate ester intermediate | Acidic workup (e.g., HCl) | This compound |
While effective, this method often requires cryogenic temperatures and strictly anhydrous conditions due to the high reactivity of the organolithium intermediates. The functional group tolerance can also be lower compared to palladium-catalyzed methods.
Optimization of Reaction Parameters for Enhanced Synthetic Yields
To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. This can involve a systematic variation of several factors:
Catalyst and Ligand: Screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphines, N-heterocyclic carbenes) is crucial to identify the most active and stable catalytic system.
Base: The choice and stoichiometry of the base can significantly affect the reaction rate and the formation of byproducts. Weaker bases are often preferred in Miyaura borylations to suppress Suzuki coupling. organic-chemistry.org
Solvent: As discussed earlier, the solvent can influence solubility and catalyst performance. A screening of different solvents or solvent mixtures may be necessary to find the optimal conditions.
Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions. Monitoring the reaction progress by techniques like TLC or GC-MS helps to determine the optimal reaction time.
Stoichiometry of Reagents: The ratio of the isoquinoline halide, diboron reagent, and base should be optimized to ensure complete conversion of the starting material while minimizing waste.
A design of experiments (DoE) approach can be a powerful tool for systematically optimizing multiple reaction variables simultaneously to achieve the highest possible yield and purity of the desired product. rsc.org
Considerations for Industrial-Scale Production Methodologies
The successful transition of a synthetic route for this compound from the laboratory bench to an industrial manufacturing setting requires a thorough evaluation of numerous factors beyond simple reaction yield. While specific large-scale production data for this compound is not extensively detailed in publicly available literature, a robust analysis can be conducted by applying established principles of chemical process scale-up to a plausible synthetic strategy. A common and logical approach for the synthesis of arylboronic acids involves the borylation of a corresponding aryl halide. In the case of this compound, this would likely involve the use of a 7-haloisoquinoline (e.g., 7-bromoisoquinoline) as a starting material.
Key considerations for the industrial-scale production of this compound via such a route include a comprehensive cost analysis, stringent process safety and hazard assessment, efficient raw material sourcing and management, selection of appropriate large-scale equipment, rigorous process optimization and control, and sustainable waste management protocols.
Cost Analysis
A detailed cost analysis is paramount for the commercial viability of this compound production. tue.nlresearchgate.nettue.nldeskera.com This analysis extends beyond the direct cost of raw materials to include operational expenditures (OPEX) and capital expenditures (CAPEX). researchgate.net Key cost drivers in a potential industrial synthesis would include the price and availability of the 7-haloisoquinoline precursor, the boronic ester reagent (such as bis(pinacolato)diboron), the palladium catalyst and ligand for a cross-coupling approach, or the costs associated with cryogenic conditions and organometallic reagents for a Grignard or lithiation pathway. aiche.org Furthermore, costs related to solvents, energy consumption for heating and cooling, specialized equipment, labor, and waste disposal must be meticulously factored in. researchgate.net
Hypothetical Cost Contribution Breakdown for Industrial Synthesis
| Cost Component | Estimated Contribution (%) | Key Considerations |
| Raw Materials | 40-60% | Price volatility of 7-haloisoquinoline and boronic ester. |
| Catalysts & Reagents | 15-25% | Cost of palladium catalyst and ligands; potential for catalyst recycling. |
| Solvents | 10-15% | Purchase price and cost of recovery/recycling. |
| Energy | 5-10% | Heating, cooling (especially for cryogenic methods), and distillation. |
| Labor | 5-10% | Operator salaries and quality control personnel. |
| Waste Disposal | 5-10% | Treatment of solvent waste and heavy metal-containing streams. longdom.org |
| Total | 100% |
Process Safety and Hazard Assessment
Ensuring the safety of the manufacturing process is a non-negotiable aspect of industrial-scale production. acs.org A thorough process safety assessment would be required for any proposed synthesis of this compound. acs.org If a Grignard or organolithium route is considered, the handling of highly reactive and pyrophoric organometallic intermediates presents significant safety challenges, including the potential for runaway exothermic reactions. aiche.org Continuous flow chemistry has emerged as a method to mitigate some of these hazards by minimizing the volume of reactive intermediates at any given time. aiche.org For a palladium-catalyzed cross-coupling reaction, potential hazards could include the use of flammable solvents under pressure and the handling of finely divided metal catalysts. A comprehensive understanding of the thermal stability of all reagents, intermediates, and products is crucial to prevent thermal decomposition and potential catastrophic events. acs.org
Raw Material Sourcing and Management
The establishment of a stable and reliable supply chain for all raw materials is critical for uninterrupted industrial production. The quality and purity of the starting materials, such as 7-bromoisoquinoline, directly impact the efficiency of the synthesis and the purity of the final product. Sourcing from multiple qualified suppliers can mitigate risks associated with supply chain disruptions. In-house synthesis of key starting materials may also be considered to ensure quality control and supply stability.
Equipment Selection and Engineering
The choice of equipment is dictated by the specific synthetic route and the scale of production. For a batch process, this would involve large glass-lined or stainless-steel reactors, condensers, and filtration units. If a cryogenic route is employed, specialized reactors capable of maintaining very low temperatures (e.g., -78°C or lower) would be necessary. For purification, industrial-scale chromatography systems or crystallizers would be required. The materials of construction must be compatible with all chemicals used in the process to prevent corrosion and contamination.
Illustrative Comparison of Lab-Scale vs. Industrial-Scale Equipment
| Parameter | Laboratory Scale | Industrial Scale |
| Reaction Vessel | 1 L Round-bottom flask | 2000 L Glass-lined reactor |
| Temperature Control | Heating mantle, ice bath | Jacket with steam/chilled brine |
| Reagent Addition | Syringe, dropping funnel | Metering pumps, charge ports |
| Mixing | Magnetic stirrer | Impeller agitator |
| Work-up | Separatory funnel | Centrifuge, filter press |
| Purification | Flash chromatography | Preparative HPLC, crystallizer |
Process Optimization and Control
Optimizing the reaction conditions is essential to maximize yield, minimize reaction time, and reduce the formation of impurities. This involves the systematic study of parameters such as reaction temperature, pressure, catalyst loading, and reagent stoichiometry. Process Analytical Technology (PAT) can be implemented to monitor the reaction in real-time, allowing for better control and ensuring batch-to-batch consistency.
Waste Management and Environmental Considerations
The development of a green and sustainable manufacturing process is increasingly important. wisdomlib.orgfrontiersin.orgnih.gov This involves minimizing waste generation through high-yield reactions and the use of catalytic rather than stoichiometric reagents. frontiersin.org Solvents often constitute the largest portion of the waste stream in fine chemical manufacturing, making solvent selection and recycling a key focus. researchgate.net Aqueous waste streams must be treated to remove any hazardous organic compounds and heavy metals before discharge. The principles of green chemistry, such as atom economy and the use of less hazardous chemicals, should guide the development of the industrial process. wisdomlib.org
Chemical Transformations and Reactivity Profiles of Isoquinolin 7 Ylboronic Acid
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. Isoquinolin-7-ylboronic acid is an effective coupling partner in these reactions, serving as a source of the isoquinolin-7-yl moiety for the synthesis of a wide range of biaryl and vinyl-substituted isoquinoline (B145761) derivatives.
Mechanistic Pathways and Catalytic Cycles in C-C Bond Formation
The catalytic cycle of the Suzuki-Miyaura reaction involving this compound is generally understood to proceed through a series of well-defined steps centered around a palladium catalyst. libretexts.orgsemanticscholar.org The cycle is initiated by the oxidative addition of an organic halide (Ar-X or Vinyl-X) to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the cycle. libretexts.org
Subsequently, transmetalation occurs, where the isoquinolin-7-yl group is transferred from the boron atom to the palladium(II) center. This step typically requires the activation of the boronic acid with a base to form a more nucleophilic boronate species. The final step is reductive elimination, where the coupled product (isoquinolin-7-yl-Ar or isoquinolin-7-yl-Vinyl) is expelled from the palladium complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com For nitrogen-containing heterocycles like isoquinoline, the nitrogen atom can potentially coordinate to the palladium center, influencing the catalytic activity. semanticscholar.orgnih.gov
Coupling with Aryl and Vinyl Halides
This compound can be effectively coupled with a diverse range of aryl and vinyl halides. The reactivity of the halide partner generally follows the order I > Br > OTf > Cl. libretexts.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored to the specific substrates being coupled. organic-chemistry.orgorganic-chemistry.org For instance, palladium catalysts supported by electron-rich phosphine (B1218219) ligands are often employed to facilitate the coupling of less reactive aryl chlorides. organic-chemistry.org
Table 1: Representative Suzuki-Miyaura Couplings with Heterocyclic Boronic Acids
| Coupling Partner | Catalyst | Base | Solvent | Product Type | Reference |
| Aryl Bromide | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | 7-Arylisoquinoline | nih.gov |
| Vinyl Bromide | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 7-Vinylisoquinoline | youtube.com |
| Aryl Chloride | Pd2(dba)3 / XPhos | K3PO4 | t-BuOH | 7-Arylisoquinoline | organic-chemistry.org |
Formation of Biaryl Structures and Related Architectures
A primary application of this compound in Suzuki-Miyaura reactions is the synthesis of 7-arylisoquinolines, which are important structural motifs in medicinal chemistry and materials science. gre.ac.uk This reaction provides a convergent and efficient route to a wide array of biaryl compounds where one of the aromatic rings is the isoquinoline core. The electronic and steric properties of both the this compound and the aryl halide coupling partner can influence the reaction efficiency. Electron-withdrawing groups on the aryl halide generally enhance reactivity, while sterically hindered substrates may require more forcing conditions or specialized catalyst systems. gre.ac.uk
Oxidation Reactions of the Boronic Acid Functional Group
The boronic acid moiety of this compound can be readily oxidized to a hydroxyl group, providing a direct route to 7-hydroxyisoquinoline. This transformation is a valuable synthetic tool, as the direct introduction of a hydroxyl group onto the isoquinoline nucleus can be challenging through other methods. Various oxidizing agents can be employed for this conversion, with common choices including hydrogen peroxide (H₂O₂) and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).
The reaction typically proceeds under mild conditions and is tolerant of many other functional groups. The mechanism is believed to involve the formation of a boronate-peroxide intermediate, which then undergoes rearrangement and hydrolysis to yield the corresponding phenol (B47542) and boric acid.
Substitution Reactions Involving the Boronic Acid Moiety
While less common than cross-coupling and oxidation, the boronic acid group of this compound can undergo substitution reactions. These transformations can involve either electrophilic or nucleophilic displacement of the boronic acid functionality. For instance, protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can occur under acidic or basic conditions, particularly at elevated temperatures. This can be an undesired side reaction in Suzuki-Miyaura couplings but can also be utilized synthetically.
Furthermore, under specific conditions, the boronic acid can be converted to other functional groups. For example, reaction with halogens can lead to the corresponding 7-haloisoquinolines. Nucleophilic substitution at the boron-carbon bond is also possible, though it generally requires activation of the boronic acid. mdpi.com
Petasis Reactions and Related Multicomponent Coupling Methodologies
This compound is a potential substrate for the Petasis reaction, a multicomponent reaction that couples a boronic acid, an amine, and a carbonyl compound (typically an aldehyde or ketone) to form α-amino acids and their derivatives. wikipedia.orgnih.govorganic-chemistry.org In the context of isoquinolines, it has been shown that they can participate in Petasis-type reactions when activated. organic-chemistry.org
The general mechanism of the Petasis reaction involves the condensation of the amine and the carbonyl compound to form an iminium ion. The boronic acid then reacts with this electrophilic intermediate. The isoquinolin-7-yl group from the boronic acid acts as the nucleophile, adding to the iminium ion to form the carbon-carbon bond of the final product. wikipedia.orgnih.govorganic-chemistry.org This reaction is highly valued for its atom economy and the ability to generate molecular complexity in a single step. nih.gov
Table 2: Components of a General Petasis Reaction
| Component | Role | Example |
| Boronic Acid | Nucleophile Source | This compound |
| Amine | Nucleophile | Secondary or Primary Amine |
| Carbonyl | Electrophile | Aldehyde or Ketone |
Advanced Applications and Research Frontiers of Isoquinolin 7 Ylboronic Acid
Medicinal Chemistry Applications
The application of boronic acids in medicinal chemistry has expanded significantly, moving past initial concerns about toxicity to the development of several FDA-approved drugs. nih.govnih.govmdpi.com These compounds are recognized for their stability, low toxicity, and versatile reactivity. nih.gov The introduction of a boronic acid group can modify a molecule's selectivity, as well as its physicochemical and pharmacokinetic properties, often improving its biological activity. nih.gov Isoquinolin-7-ylboronic acid, in particular, serves as a key starting material and structural motif in the synthesis of complex molecules aimed at various therapeutic targets. wisdomlib.orgbldpharm.com
Boronic acids are extensively used as intermediates and building blocks in organic synthesis due to their utility in reactions like the Suzuki-Miyaura coupling. nih.gov this compound is no exception and is employed in the construction of more complex pharmaceutical intermediates. Its structure allows for strategic modifications to explore structure-activity relationships (SAR).
A notable synthetic application involves the Petasis reaction, a multicomponent reaction that can be used to synthesize amino acids. For instance, in a diastereoselective total synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a chiral aminoacetaldehyde acetal (B89532) was reacted with a boronic acid and glyoxylic acid. mdpi.com This approach demonstrates how boronic acids, in combination with other reagents, can be used to construct the core structure of complex isoquinoline (B145761) alkaloids, which are important pharmaceutical scaffolds. mdpi.com The versatility of the boronic acid group allows for its incorporation into various synthetic pathways, facilitating the creation of diverse libraries of compounds for drug screening. nih.gov
The isoquinoline framework is a recognized "scaffold" in drug development, associated with a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties. wisdomlib.orgamerigoscientific.com When functionalized with a boronic acid group, this scaffold becomes a powerful tool for designing targeted enzyme inhibitors.
Derivatives of isoquinoline are known to have a broad spectrum of therapeutic applications, targeting pathways involved in cancer, microbial infections, and inflammatory diseases. wisdomlib.org The development of inhibitors based on the isoquinoline scaffold often focuses on enzymes that are critical regulators of these disease pathways. For example, histone deacetylases (HDACs) are crucial enzymes in regulating gene transcription, and their dysregulation is linked to both cancer and parasitic diseases like malaria. uq.edu.auuq.edu.au Consequently, isoquinoline-based compounds are actively investigated as HDAC inhibitors to interfere with these pathological processes. nih.govnih.gov The unique chemical properties of the isoquinoline ring system allow it to interact with biological targets, and this activity can be finely tuned through chemical modifications. amerigoscientific.com
The boronic acid functional group is key to the inhibitory activity of many drugs. nih.gov It can interact with amino acid residues in the active site of an enzyme that can donate a pair of electrons, such as serine, histidine, and threonine. nih.gov The boron atom in the boronic acid can accept a lone pair of electrons from a nucleophilic residue, such as the hydroxyl group of threonine in the proteasome active site, forming a stable tetrahedral complex. nih.gov This mechanism is similar to the inhibition of serine proteases, where a covalent bond forms between the boron and the oxygen of an active site serine residue. nih.gov
Molecular docking simulations further elucidate these interactions, showing that inhibitors can bind within an enzyme's active site through a combination of hydrogen bonds, hydrophobic interactions, and direct interactions with metal ions like Zn2+. nih.gov The ability of the boronic acid to form these reversible covalent interactions often results in highly potent and specific enzyme inhibition. nih.gov
Lead optimization is a critical phase in drug discovery where an initial "lead" compound is chemically modified to improve its therapeutic properties. patsnap.com This iterative process aims to enhance efficacy, potency, selectivity, and pharmacokinetic characteristics (such as oral bioavailability) while minimizing adverse effects. patsnap.comnih.gov Key strategies in lead optimization include Structure-Activity Relationship (SAR) analysis, where systematic modifications are made to identify key functional groups responsible for biological activity. patsnap.com
Malaria, caused by parasites such as Plasmodium falciparum, remains a major global health threat, exacerbated by growing drug resistance. uq.edu.au This has spurred the search for new antimalarial agents that act on novel parasite targets. uq.edu.au Histone deacetylases (HDACs) in P. falciparum have emerged as a promising target, as they play a crucial role in regulating gene expression essential for the parasite's life cycle. uq.edu.aunih.gov
Researchers have developed novel HDAC inhibitors that are highly potent against P. falciparum at subnanomolar concentrations and exhibit high selectivity, being significantly more toxic to the malaria parasite than to mammalian cells. nih.gov One lead compound, YC-II-88, demonstrated an IC50 of 0.23 nM against P. falciparum HDAC crude extracts and an IC50 of 1.25 nM for inhibiting parasite growth, showing a selectivity index of up to 950 times lower than for mammalian cells. nih.gov These compounds were shown to cause hyperacetylation of histones in the parasite, a clear marker of HDAC inhibition. uq.edu.au The potent activity of these inhibitors against both drug-sensitive and multidrug-resistant strains of P. falciparum underscores the potential of targeting PfHDACs as a strategy to combat malaria. uq.edu.aunih.gov
**Table 1: Inhibitory Activity of Select HDAC Inhibitors Against *P. falciparum***
| Compound | PfHDAC Activity IC50 (nM) | P. falciparum Growth Inhibition IC50 (nM) | Reference |
|---|---|---|---|
| YC-II-88 | 0.23 | 1.25 | nih.gov |
| SAHA | 127 | 100 - 300 | uq.edu.aunih.gov |
| 2-ASA-9 | Not Reported | 15 - 39 | uq.edu.au |
| 2-ASA-14 | Not Reported | 13 - 33 | uq.edu.au |
Structure-Activity Relationship (SAR) Studies of Isoquinoline Derivatives
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For isoquinoline derivatives, SAR studies have provided valuable insights into how different substituents and their positions on the isoquinoline scaffold influence their pharmacological effects. nuph.edu.uasemanticscholar.org The isoquinoline nucleus is a significant pharmacophore found in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. semanticscholar.org
Research on various isoquinoline derivatives has demonstrated that the nature and position of substituents on the isoquinoline ring system are critical for their biological activity. For instance, in the context of antitubercular agents, studies on N-substituted 5,8-disubstituted tetrahydroisoquinolines revealed that the nature of the linker at the 7-position is important for target binding. nih.gov Linkers such as –CH2– or –CONH– were found to be more effective than –CO– and –COCH2– linkers, suggesting that the specific positioning of a terminal aromatic ring is crucial for activity. nih.gov Furthermore, substitutions at different positions of the isoquinoline ring can modulate the compound's activity. For example, substitutions at the 3-position of the isoquinoline analogue have been shown to enhance anticancer activity, while modifications at the 4-position have been linked to prominent antimalarial activity. semanticscholar.org The introduction of a boronic acid group, as in this compound, offers a unique handle for creating a diverse library of derivatives through reactions like the Suzuki coupling, allowing for systematic exploration of the SAR. nih.govodu.edu The boronic acid functional group itself can also contribute to the biological activity of the molecule. odu.edu
Research on Biological Target Interactions
The biological activity of isoquinoline derivatives stems from their interaction with various molecular targets within the cell. The planar aromatic structure of the isoquinoline ring system allows it to intercalate into DNA, which is a common mechanism of action for many anticancer drugs. nih.gov Isoquinoline alkaloids like sanguinarine (B192314) and coralyne have been shown to bind strongly to DNA, which is believed to be a key factor in their anticancer properties. nih.gov The interaction of these compounds with nucleic acids can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death in rapidly proliferating cancer cells. nih.gov
Computational methods, often referred to as in silico techniques, are increasingly being used to predict and analyze the interactions between small molecules, like isoquinoline derivatives, and their biological targets. uobaghdad.edu.iqdeakin.edu.au These methods can help identify potential binding sites on proteins and other macromolecules, providing insights into the mechanism of action at a molecular level. nih.gov The assessment of a target's "druggability," or its ability to bind to drug-like molecules, is a critical step in the drug discovery process. nih.gov For this compound and its derivatives, computational models can be employed to predict their interactions with specific targets, such as enzymes or receptors, and to guide the design of more potent and selective inhibitors. The boronic acid moiety can form covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, leading to potent and often reversible inhibition. This unique binding mode makes boronic acid-containing compounds an interesting class of molecules for targeting specific enzymes involved in disease processes.
Studies on Antiproliferative Activities of Derivatives
A significant area of research for isoquinoline derivatives is their potential as antiproliferative agents for the treatment of cancer. Numerous studies have demonstrated the ability of substituted isoquinolines to inhibit the growth of various cancer cell lines. nih.govnih.gov The antiproliferative activity of these compounds is often linked to their ability to interfere with fundamental cellular processes, such as cell division and signaling pathways. nih.gov
For example, a series of phenylaminoisoquinolinequinones, which are derivatives of the isoquinoline scaffold, have been synthesized and evaluated for their in vitro antiproliferative properties against human cancer cell lines. nih.gov These studies revealed that the position and electronic properties of the substituted phenylamino (B1219803) group on the quinone nucleus significantly influenced their antiproliferative activity. nih.gov Specifically, certain regioisomers with higher half-wave potentials, indicating a greater ease of reduction, exhibited more potent antiproliferative activity, suggesting that a redox cycling process may be involved in their mechanism of action. nih.gov The development of boronic acid-containing isoquinoline derivatives, such as those that can be synthesized from this compound, holds promise for the discovery of novel anticancer agents. odu.edu The boronic acid group can be exploited to design compounds that target specific enzymes or proteins that are overexpressed in cancer cells, potentially leading to more selective and less toxic therapies. odu.edu
| Derivative Class | Cancer Cell Lines Tested | Key Findings |
| Phenylaminoisoquinolinequinones | AGS (gastric), SK-MES-1 (lung), J82 (bladder) | Antiproliferative activity is dependent on the position and donor capacity of the substituted phenylamino group. nih.gov |
| Di- and trimeric quinoline (B57606) derivatives | Human fibroblast primary culture, MCF-7 (breast), PA 1 (ovarian) | Demonstrated in vitro antiproliferative activities. nih.gov |
| Boronic acid analogs of Combretastatin A-4 | Various cancer cell lines | Exhibited substantial cytotoxicity, suggesting they may have additional cellular targets contributing to their anticancer effects. odu.edu |
Applications in Organic Synthesis as a Versatile Building Block
This compound is a valuable and versatile building block in organic synthesis, primarily due to the presence of the boronic acid functional group. This group allows for a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The Suzuki coupling is a powerful method for forming carbon-carbon bonds, and it is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. nih.gov
The boronic acid at the 7-position of the isoquinoline ring provides a convenient handle for introducing a diverse array of substituents at this specific location. This is particularly useful for creating libraries of compounds for drug discovery and for the synthesis of complex target molecules. nih.govharvard.edu The ability to selectively modify the isoquinoline core at the 7-position allows for the fine-tuning of the electronic and steric properties of the molecule, which is essential for optimizing its biological activity or material properties.
Construction of Complex Organic Molecules
The utility of this compound as a building block is highlighted in the synthesis of complex natural products and their analogues. For example, the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, which is a core component of the lamellarin class of marine alkaloids, can be constructed using a Suzuki reaction involving a boronic acid. rsc.org In such a synthesis, a suitably functionalized isoquinoline derivative can be coupled with a boronic acid to form a key intermediate, which is then further elaborated to yield the final complex molecule. rsc.org
The convergent nature of such synthetic strategies, where large fragments of the target molecule are synthesized separately and then joined together, is highly efficient. This compound and its derivatives are ideal coupling partners in these convergent syntheses, enabling the rapid assembly of complex molecular architectures. nih.govharvard.edu This approach is not limited to natural product synthesis but is also employed in the development of new materials and functional molecules.
Synthesis of Substituted Isoquinoline Derivatives
Beyond its use in the construction of complex polycyclic systems, this compound is a key starting material for the synthesis of a wide variety of substituted isoquinoline derivatives. The Suzuki coupling reaction allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the 7-position with high efficiency and functional group tolerance. nih.govorganic-chemistry.org This versatility enables chemists to systematically modify the isoquinoline scaffold and explore the effects of these modifications on the properties of the resulting compounds.
Various synthetic methodologies have been developed for the synthesis of substituted isoquinolines, and many of these can be adapted to use this compound as a precursor. organic-chemistry.orgnih.gov For instance, palladium-catalyzed coupling reactions are a common method for the synthesis of substituted isoquinolines. organic-chemistry.org The ability to introduce a wide range of substituents at a specific position on the isoquinoline ring is of great importance in fields such as medicinal chemistry, where it allows for the optimization of drug candidates.
| Synthetic Method | Reagents/Catalysts | Type of Derivative Formed |
| Suzuki-Miyaura Coupling | Palladium catalyst, base | Aryl, heteroaryl, vinyl, or alkyl substituted isoquinolines nih.gov |
| Rhodium-catalyzed Carbothiolation | Rhodium(I) catalyst | Highly substituted isoquinolines organic-chemistry.org |
| Copper-catalyzed Cyclization | Copper catalyst | Densely functionalized isoquinolines organic-chemistry.org |
| Microwave-assisted Annulation | Palladium catalyst | Substituted isoquinolines, furopyridines, thienopyridines organic-chemistry.org |
Contributions to Materials Science
The unique properties of both the isoquinoline core and the boronic acid functional group make this compound a promising candidate for applications in materials science. Boronic acid-containing polymers have garnered significant interest due to their responsive nature and potential use in a variety of applications, including drug delivery, sensing, and self-healing materials. semanticscholar.orgnih.govrsc.org The boronic acid group can form reversible covalent bonds with diols, such as sugars, which allows for the creation of materials that can respond to changes in their environment, such as pH or the presence of specific analytes. rsc.org
Development of Polymeric Materials
The integration of boronic acids into polymer chains is a key strategy for creating "smart" materials that respond to specific chemical stimuli, such as changes in pH or the presence of saccharides. Boronic acid-containing polymers can be synthesized by incorporating a functional monomer, such as a vinyl-substituted phenylboronic acid, into a polymer backbone through various polymerization techniques. These materials are of significant interest for applications ranging from affinity chromatography to self-healing materials and autonomous drug delivery systems.
While specific research detailing the polymerization of this compound is not extensively documented, its structure lends itself to potential incorporation into polymeric systems. As a functional monomer, it could impart the unique properties of the boronic acid moiety—namely, the ability to form reversible covalent bonds with cis-diol-containing molecules—to the entire polymer matrix. This could lead to the development of hydrogels that swell or shrink in response to glucose concentrations or functionalized surfaces for the selective capture of glycoproteins.
Table 1: Potential Applications of Polymers Functionalized with this compound
| Application Area | Potential Function | Underlying Mechanism |
|---|---|---|
| Biomedical Devices | Glucose-responsive hydrogels for insulin (B600854) delivery | Swelling/deswelling of the polymer matrix upon glucose binding to the boronic acid moieties. |
| Biotechnology | Affinity chromatography media | Selective binding and release of glycoproteins or other diol-containing biomolecules. |
| Material Science | Self-healing materials | Reversible formation and breakage of boronate ester crosslinks. |
Integration into Nanotechnology Systems
The unique properties of boronic acids are being increasingly exploited in nanotechnology, particularly for biomedical applications like targeted drug delivery and bioimaging. Nanomaterials, such as carbon quantum dots (CQDs), graphene oxide, and other nanoparticles, can be functionalized with boronic acid derivatives to create highly sensitive and selective nanosensors.
This compound is a prime candidate for these applications due to its intrinsic fluorescence, courtesy of the isoquinoline core. By grafting this molecule onto the surface of a nanoparticle, a fluorescent nanosensor can be engineered. The mechanism often relies on the boronic acid group quenching the nanoparticle's fluorescence; upon binding to a target diol-containing molecule (like sialic acid on a cancer cell surface), the fluorescence can be restored, providing a "turn-on" signal for imaging and detection. This strategy combines the high surface area and unique physical properties of nanomaterials with the specific molecular recognition capabilities of the boronic acid moiety.
Table 2: Examples of Boronic Acid-Functionalized Nanomaterials and Their Applications
| Nanomaterial Base | Boronic Acid Function | Application |
|---|---|---|
| Carbon Quantum Dots | Surface functionalization for analyte recognition | Fluorescent imaging of cancer cells, glucose sensing. |
| Graphene Oxide | Attachment for creating electrocatalysts | Development of electrochemical biosensors. |
Synthesis of Functional Materials
Boronic acids are exceptionally versatile building blocks in the synthesis of advanced functional materials. Their defining feature is the ability to form reversible covalent bonds with 1,2- and 1,3-diols, a reaction that is fundamental to their use in sensors, drug delivery systems, and self-assembling materials. The stability of the resulting cyclic boronate ester is dependent on factors like pH and the structure of the diol, allowing for the design of materials that respond to their environment.
This compound serves as a bifunctional reagent in this context. The boronic acid group provides the diol-binding capability, while the isoquinoline nucleus acts as a rigid, aromatic scaffold and a fluorophore. This combination is highly advantageous for creating optical chemosensors. The synthesis of such materials involves coupling the isoquinolineboronic acid to other molecules or platforms, such as polymers or solid supports, to create a system where a binding event is translated into a measurable signal.
Analytical Chemistry Methodologies
Detection and Quantification of Biomolecules
A primary application of this compound in analytical chemistry is the detection and quantification of biomolecules containing cis-diol functionalities. This includes a wide range of biologically significant molecules, most notably saccharides such as glucose and fructose, as well as glycoproteins and catechols. The detection principle is based on the reversible formation of a five- or six-membered cyclic ester between the boronic acid and the diol.
This binding event can be monitored through various analytical techniques. When the boronic acid is part of a fluorescent molecule like isoquinoline, the binding often leads to a change in fluorescence intensity or a shift in the emission wavelength. This change can be measured spectroscopically and correlated to the concentration of the biomolecule, allowing for precise quantification. The affinity of the boronic acid for different diols can vary, enabling a degree of selectivity in detection.
Table 3: Representative Binding Affinities of Isoquinolinylboronic Acids with Sugars at pH 7.4 Note: Data presented is for various isomers of isoquinolinylboronic acid to demonstrate typical binding behavior, as detailed studies specific to the 7-isomer are not available in the provided context.
| Isoquinolineboronic Acid Isomer | D-Fructose (Kₐ, M⁻¹) | D-Glucose (Kₐ, M⁻¹) | D-Sorbitol (Kₐ, M⁻¹) |
|---|---|---|---|
| 4-IQBA | 2170 | 25 | 1001 |
| 5-IQBA | 1432 | 42 | 2934 |
| 6-IQBA | 1353 | 28 | 1620 |
Chemoreceptor Binding Studies
In the field of supramolecular chemistry, a chemoreceptor is a synthetic molecule designed to bind a specific guest molecule or ion. This compound functions as a chemoreceptor for diols. The boronic acid group is the "binding site," an electron-deficient Lewis acid that has a strong, yet reversible, affinity for the electron-rich diol groups of target analytes.
Studies in this area focus on understanding the thermodynamics and kinetics of the host-guest interaction between the boronic acid chemoreceptor and various biomolecules. The isoquinoline scaffold provides a defined structural framework that can be modified to tune the binding affinity and selectivity of the receptor. The formation of the boronate ester complex is the key recognition event, which serves as the basis for the compound's utility in sensing applications.
Fluorescent Sensing Applications
The use of this compound in fluorescent sensing is one of its most promising applications. The molecule combines a recognition unit (the boronic acid) with a signaling unit (the fluorescent isoquinoline core) in a single compact structure. The general mechanism for many such sensors involves photoinduced electron transfer (PET).
In the unbound state, the electron-deficient boronic acid group can quench the fluorescence of the isoquinoline ring. When the boronic acid binds to a diol, a stable anionic boronate ester is formed. This change in the electronic nature of the boron center can inhibit the PET process, leading to a recovery or "turn-on" of fluorescence. The magnitude of this fluorescence change is proportional to the concentration of the analyte, forming the basis of a quantitative sensing system. This approach has been widely used to develop sensors for carbohydrates and other biologically relevant diols.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| D-Fructose |
| D-Glucose |
| D-Sorbitol |
| 4-Isoquinolinylboronic acid (4-IQBA) |
| 5-Isoquinolinylboronic acid (5-IQBA) |
| 6-Isoquinolinylboronic acid (6-IQBA) |
| 8-Isoquinolinylboronic acid (8-IQBA) |
| Graphene Oxide |
| Sialic acid |
| Insulin |
| Glycoproteins |
| Catechols |
Supramolecular Chemistry and Crystal Engineering Research
Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules, and the forces that hold them together. A key area within this field is crystal engineering, which involves the design and synthesis of solid-state structures with desired properties, built upon an understanding of intermolecular interactions.
Boronic Acids as Components in Co-Crystal Formation
Boronic acids are a versatile class of compounds in crystal engineering due to their ability to form strong and directional hydrogen bonds. The boronic acid group, -B(OH)₂, can act as both a hydrogen bond donor (from the hydroxyl groups) and a hydrogen bond acceptor (at the oxygen atoms). This dual nature allows for the formation of robust and predictable supramolecular synthons—structural units built from intermolecular interactions.
In the context of co-crystal formation, this compound would be expected to interact with various co-formers through these hydrogen bonding capabilities. A co-crystal is a multi-component crystal in which the constituent molecules are held together by non-covalent interactions, typically hydrogen bonds. The isoquinoline moiety introduces additional potential for non-covalent interactions, including π-π stacking and C-H···π interactions, which could further direct the assembly of the crystal lattice.
Potential Co-formers and Supramolecular Synthons for this compound
| Co-former Functional Group | Potential Supramolecular Synthon with Boronic Acid |
| Pyridine | O-H···N (Boronic Acid Hydroxyl and Pyridine Nitrogen) |
| Carboxylic Acid | O-H···O (Boronic Acid Hydroxyl and Carboxyl Oxygen) |
| Amide | O-H···O (Boronic Acid Hydroxyl and Amide Oxygen) |
| Amine | O-H···N (Boronic Acid Hydroxyl and Amine Nitrogen) |
Analysis of Non-Covalent Interactions in Solid-State Structures
The solid-state structure of a molecule is governed by a complex interplay of various non-covalent interactions. For this compound, a detailed analysis of its crystal structure would be necessary to understand these interactions. While a crystal structure for this specific compound is not publicly available in the crystallographic databases, we can predict the types of interactions that would be significant based on its molecular structure.
The primary non-covalent interactions expected to be present in the solid-state structure of this compound and its potential co-crystals include:
Hydrogen Bonding: As mentioned, the boronic acid group is a strong hydrogen bond donor and acceptor. These interactions would likely be the dominant force in the crystal packing.
π-π Stacking: The aromatic isoquinoline ring can participate in π-π stacking interactions with adjacent isoquinoline rings or other aromatic co-formers. The offset or face-to-face arrangement of these rings would influence the electronic properties of the resulting solid.
C-H···π Interactions: The hydrogen atoms on the isoquinoline ring can interact with the π-electron cloud of neighboring aromatic rings.
Halogen Bonding: If co-crystallized with halogen-containing molecules, the potential for halogen bonding exists, where the halogen atom acts as an electrophilic region and interacts with a nucleophilic site.
A comprehensive analysis of these interactions would typically involve single-crystal X-ray diffraction to determine the precise atomic coordinates in the crystal lattice. Computational methods, such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM), are also powerful tools for visualizing and quantifying the strength of these non-covalent interactions.
Methodological Research in Characterization and Theoretical Analysis
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in confirming the identity and purity of isoquinolin-7-ylboronic acid and in probing its electronic environment. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the principal methods employed for these purposes.
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and boron atoms within the molecule.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound displays a series of signals corresponding to the protons on the isoquinoline (B145761) ring system. The chemical shifts and coupling constants of these aromatic protons are indicative of their specific positions on the bicyclic structure. The protons on the isoquinoline core typically appear in the aromatic region of the spectrum. The two protons of the boronic acid group, -B(OH)₂, generally produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for isoquinoline itself shows distinct signals for its nine carbon atoms. chemicalbook.com For this compound, the carbon atom directly attached to the boron atom (ipso-carbon) often exhibits a broad signal or may not be detected due to quadrupolar relaxation effects from the adjacent boron nucleus. rsc.org The chemical shifts of the other carbon atoms in the isoquinoline ring are influenced by the electron-withdrawing nature of the boronic acid substituent.
¹¹B NMR Spectroscopy : Boron-11 NMR is particularly valuable for characterizing boronic acids. nsf.gov Boron has two NMR-active isotopes, ¹¹B (spin I = 3/2, 80.1% natural abundance) and ¹⁰B (spin I = 3, 19.9% natural abundance), with ¹¹B being the more commonly observed nucleus due to its higher sensitivity and smaller quadrupole moment. nsf.gov For trigonal planar (sp²-hybridized) boronic acids like this compound, a single, often broad, resonance is typically observed in the ¹¹B NMR spectrum. nih.gov The chemical shift for aryl boronic acids generally falls within a specific range, and this value can provide insights into the electronic environment of the boron atom. nih.govsdsu.edu The interaction with Lewis bases can cause a significant upfield shift in the ¹¹B NMR signal, indicating a change in coordination from trigonal to tetrahedral. manchester.ac.uk
| Nucleus | Typical Chemical Shift (δ) Range for Aryl Boronic Acids (ppm) | Expected Multiplicity for this compound |
| ¹H (aromatic) | 7.0 - 9.5 | Multiplets |
| ¹H (-B(OH)₂) | 4.0 - 8.0 | Broad Singlet |
| ¹³C (aromatic) | 120 - 150 | Singlets |
| ¹³C (C-B) | ~130 (often broad or unobserved) | Singlet (broad) |
| ¹¹B | 27 - 33 | Broad Singlet |
This table provides typical NMR data ranges for aryl boronic acids. Actual values for this compound may vary depending on the solvent and experimental conditions.
Computational Chemistry and Theoretical Investigations
Computational methods, particularly those based on quantum mechanics, offer profound insights into the properties and reactivity of this compound at the molecular level.
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure, geometry, and reactivity of organic molecules, including isoquinoline derivatives and boronic acids. researchgate.netnih.govnih.gov These computational studies complement experimental data and can predict properties that are difficult to measure.
DFT calculations are employed to predict the reactivity of this compound. By calculating the distribution of electron density, one can identify the most likely sites for electrophilic and nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important descriptors of reactivity. The HOMO-LUMO energy gap can be correlated with the chemical stability of the molecule. mdpi.com
Furthermore, DFT is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies (reaction barriers), providing a quantitative measure of the kinetic feasibility of a particular reaction pathway. For boronic acids, DFT has been used to study the thermodynamics and kinetics of esterification reactions and Suzuki-Miyaura cross-coupling reactions. nih.gov
| DFT Calculation Type | Information Obtained | Relevance to this compound |
| Geometry Optimization | Minimum energy structure, bond lengths, bond angles | Provides the most stable 3D conformation. |
| Frequency Calculation | Vibrational frequencies, zero-point energy, confirmation of minima/transition states | Confirms that the optimized geometry is a true minimum on the potential energy surface. |
| Molecular Orbital Analysis | HOMO/LUMO energies and distributions | Predicts sites of reactivity and electronic transitions. |
| Transition State Search | Geometry and energy of the transition state | Allows for the calculation of reaction barriers and elucidation of reaction mechanisms. |
Density Functional Theory (DFT) Studies
Conformational Analysis and Atropisomerism
Conformational analysis of this compound would involve the study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The key rotatable bond in this molecule is the carbon-boron (C-B) bond linking the isoquinoline ring to the boronic acid group.
The orientation of the boronic acid group, -B(OH)₂, relative to the planar isoquinoline ring system is of primary interest. Different rotational positions, or conformers, would possess varying potential energies due to steric and electronic effects. Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface as a function of the dihedral angle between the isoquinoline ring and the boronic acid group. This analysis helps identify the most stable (lowest energy) conformations. For many arylboronic acids, a planar or near-planar conformation is often favored as it allows for π-conjugation between the aromatic ring and the vacant p-orbital of the boron atom.
Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to the existence of stable rotational isomers (atropisomers). For atropisomerism to occur in this compound, there would need to be a significant energy barrier to rotation around the C-B bond. This is typically caused by bulky substituents in the positions ortho to the bond axis. In the case of this compound, the presence of substituents ortho to the boronic acid group on the isoquinoline ring would be necessary to create a substantial rotational barrier. In the absence of such substituents, the rotation around the C-B bond is generally expected to be relatively free, and stable atropisomers would not be isolable at room temperature.
Hypothetical Conformational Energy Profile:
| Dihedral Angle (Isoquinoline-C-B-O) | Relative Energy (kcal/mol) |
| 0° (Planar) | 0.0 |
| 30° | 1.5 |
| 60° | 4.0 |
| 90° (Perpendicular) | 5.0 |
This table illustrates a hypothetical energy profile where the planar conformation is the most stable.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation for this compound would provide detailed information about its dynamic behavior, including conformational changes, interactions with solvent molecules, and vibrational motions. nih.gov
To perform an MD simulation, a force field is required. A force field is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. For this compound, a suitable force field would need to accurately describe the bonded and non-bonded interactions involving the boronic acid group and the isoquinoline ring.
The simulation would be initiated with a starting structure of the molecule, often obtained from quantum chemical calculations, placed in a simulation box typically filled with a solvent, such as water. The system is then allowed to evolve over time by numerically integrating Newton's equations of motion. Analysis of the resulting trajectory can reveal:
Conformational Preferences: The simulation can explore the different accessible conformations and their relative populations over time.
Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed to understand hydration patterns and hydrogen bonding.
Vibrational Spectra: The Fourier transform of the atomic velocity autocorrelation function can provide a theoretical vibrational spectrum.
Illustrative Molecular Dynamics Simulation Parameters:
| Parameter | Value |
| Force Field | AMBER, CHARMM, or similar |
| Solvent Model | TIP3P or SPC/E water |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and properties of molecules. science.gov For this compound, these calculations can provide highly accurate information that complements experimental data. nih.gov
Commonly used methods include:
Density Functional Theory (DFT): DFT is a popular method that balances computational cost and accuracy. It is well-suited for optimizing the molecular geometry, calculating vibrational frequencies, and determining electronic properties such as orbital energies and charge distributions. physchemres.org
Ab initio methods: Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy but are more computationally demanding.
Specific properties of this compound that can be investigated using quantum chemical calculations include:
Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles for the most stable conformation.
Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity.
Spectroscopic Properties: Prediction of NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.
Reaction Mechanisms: Investigation of the energy profiles of chemical reactions involving this compound.
Example of Calculated Properties for a Similar Arylboronic Acid:
| Property | Calculated Value | Method/Basis Set |
| C-B Bond Length | 1.55 Å | B3LYP/6-31G(d) |
| HOMO Energy | -6.2 eV | B3LYP/6-31G(d) |
| LUMO Energy | -1.5 eV | B3LYP/6-31G(d) |
| Dipole Moment | 2.5 D | B3LYP/6-31G(d) |
Modeling of Intermolecular Interactions and Crystal Structures
The study of intermolecular interactions is crucial for understanding how molecules of this compound pack together in the solid state, which determines the crystal structure. mdpi.commdpi.com Boronic acids are well-known for forming strong hydrogen bonds through their -B(OH)₂ groups.
In the solid state, this compound molecules would likely form dimers or extended networks through hydrogen bonds between the hydroxyl groups of the boronic acid moieties. Additionally, π-π stacking interactions between the aromatic isoquinoline rings could play a significant role in stabilizing the crystal lattice.
Computational methods for modeling crystal structures include:
Crystal Structure Prediction (CSP): Algorithms that search for possible crystal packing arrangements and rank them based on their calculated lattice energies.
Periodic DFT Calculations: Quantum mechanical calculations that take into account the periodic nature of the crystal lattice to optimize the geometry and calculate properties of the solid state.
Experimental determination of the crystal structure is typically achieved through X-ray diffraction analysis of a single crystal. This provides precise information about the unit cell dimensions, space group, and the positions of all atoms in the crystal.
Potential Intermolecular Interactions in the Crystal Structure of this compound:
| Interaction Type | Functional Groups Involved | Estimated Energy (kcal/mol) |
| Hydrogen Bonding | B-OH --- O(H)-B | 4-8 |
| π-π Stacking | Isoquinoline rings | 2-5 |
| van der Waals Forces | All atoms | 0.1-2 |
Future Directions and Emerging Research Avenues for Isoquinolin 7 Ylboronic Acid
Development of Novel Catalytic Systems for Enhanced Synthesis
One promising direction is the application of transition-metal catalysis. researchgate.net Catalysts based on metals like palladium, nickel, and copper have shown efficacy in C-H activation and borylation reactions, which could be adapted for the direct and selective synthesis of isoquinolin-7-ylboronic acid from isoquinoline (B145761) precursors. For instance, iridium(III)-catalyzed cyclization of aryl ketoximes and internal alkynes represents a modern approach to constructing the isoquinoline core, which could be followed by a catalytic borylation step. researchgate.net
Furthermore, the concept of boronic acid catalysis (BAC), where boronic acids themselves act as catalysts, is an expanding field. researchgate.netresearchgate.net Research into arylboronic acids as catalysts for reactions like the alkylation of quinolines to tetrahydroquinolines highlights their dual role as Lewis acids and hydrogen-bond donors. researchgate.netrsc.org Future investigations may uncover autocatalytic pathways or boronic acid-catalyzed methods that streamline the synthesis of this compound itself. The development of heterogeneous catalysts could also offer advantages in terms of catalyst separation and recycling, contributing to more environmentally friendly production methods. mdpi.com
Table 1: Potential Catalytic Strategies for this compound Synthesis
| Catalytic Approach | Potential Advantages | Research Focus |
|---|---|---|
| Transition-Metal Catalysis (Pd, Ni, Cu, Ir) | High efficiency, selectivity, and functional group tolerance. researchgate.net | Direct C-H borylation of the isoquinoline core. |
| Boronic Acid Catalysis (BAC) | Mild reaction conditions, high atom economy. researchgate.netresearchgate.net | Autocatalytic synthesis or simplified multi-step reactions. |
| Heterogeneous Catalysis | Easy catalyst separation and recyclability, suitable for industrial applications. mdpi.com | Development of solid-supported catalysts for continuous flow synthesis. |
Exploration of Undiscovered Biological Targets and Therapeutic Areas
Boronic acid derivatives have emerged as a significant class of compounds in medicinal chemistry, with their ability to form reversible covalent bonds with biological nucleophiles. sprinpub.com This unique mode of interaction has led to the development of successful drugs, such as the proteasome inhibitor bortezomib. nih.govnih.gov For this compound, the isoquinoline core, a privileged scaffold in numerous bioactive natural products and synthetic drugs, suggests a broad potential for therapeutic applications. researchgate.netnih.gov
Future research will likely venture into identifying and validating novel biological targets for this compound and its derivatives. Given the prevalence of the isoquinoline motif in compounds targeting the central nervous system, exploration into neurological disorders is a plausible avenue. Furthermore, the known antibacterial properties of some quinoline (B57606) derivatives suggest that this compound could be a starting point for developing new classes of antibiotics to combat resistant bacterial strains. nih.govgoogle.com
The field of oncology remains a primary area of interest. nih.gov Beyond proteasome inhibition, researchers may investigate other enzyme families, such as serine proteases, which are known targets for boronic acids. nih.gov The unique structure of this compound may allow for selective inhibition of specific enzymes implicated in cancer progression. High-throughput screening of this compound against diverse enzyme panels and cell lines will be crucial in uncovering new therapeutic opportunities.
Integration into Advanced Materials and Device Technologies
The intrinsic properties of boronic acids, particularly their ability to reversibly bind with diols, make them highly valuable in the design of advanced materials and sensing technologies. bldpharm.com this compound, with its fluorescent isoquinoline core, is a particularly promising candidate for the development of chemosensors. Future research could focus on creating fluorescent probes for the detection of saccharides, glycoproteins, or other diol-containing biomolecules, with applications in medical diagnostics. A recent study described a deep-red fluorogenic molecular probe for imaging hypoxia in cell cultures, demonstrating the potential of such compounds. ambeed.com
In the realm of materials science, this compound could serve as a versatile building block for the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). bldpharm.com The directional bonding afforded by the boronic acid group, combined with the rigid isoquinoline linker, could lead to materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis.
Furthermore, the electronic properties of the isoquinoline ring system suggest potential applications in organic electronics. bldpharm.com Derivatives of this compound could be explored as components in Organic Light-Emitting Diodes (OLEDs) or other organic electronic devices. Research in this area would involve synthesizing and characterizing the photophysical and electronic properties of novel materials incorporating this scaffold.
Application in Chemo- and Enantioselective Synthetic Processes
The boronic acid functional group is a cornerstone of modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. nih.gov this compound is an important reagent in this context, enabling the introduction of the isoquinolin-7-yl moiety into complex molecules. Future research will likely expand its use in other types of cross-coupling reactions and explore its utility in chemo- and enantioselective transformations.
A significant area of potential is in asymmetric synthesis. Chiral boronic esters and acids are increasingly used as catalysts or reagents to control stereochemistry. nih.govdoi.org For example, the enantioselective addition of arylzinc reagents, derived from pinacol (B44631) arylboronic esters, to 3,4-dihydroisoquinoline (B110456) N-oxide is a method to produce chiral 1-aryltetrahydroisoquinolines. nih.gov this compound could be a precursor to chiral ligands or catalysts for a variety of enantioselective reactions. Recent advancements in the nickel-catalyzed asymmetric borylalkylation of enamides to produce β-aminoboronic acid derivatives underscore the growing sophistication in this field. organic-chemistry.org
Moreover, boronic acids can act as catalysts for a range of organic transformations, including dehydrative condensations and reductions. researchgate.netscilit.com The specific electronic and steric properties of this compound may lend itself to unique catalytic activities in chemo- and regioselective reactions, an area ripe for exploration.
Advancements in Spectroscopic and Structural Elucidation Methodologies
A thorough understanding of the structure and properties of this compound is fundamental to its application. While standard spectroscopic techniques such as NMR (¹H, ¹³C) and mass spectrometry are routinely used for characterization, bldpharm.comchemicalbook.com future research may employ more advanced methodologies to gain deeper insights.
¹¹B NMR spectroscopy is a particularly powerful tool for studying boronic acids, providing information about the coordination state of the boron atom and its interactions with other molecules. nih.gov Future studies could use ¹¹B NMR to investigate the binding of this compound to diols and other biologically relevant molecules, elucidating the thermodynamics and kinetics of these interactions. nih.gov
Advanced solid-state NMR and X-ray crystallography techniques will also be crucial for characterizing the solid-state structure of this compound and its derivatives, as well as materials incorporating this compound. This structural information is vital for understanding intermolecular interactions and for the rational design of new materials with desired properties.
Deepening Computational Understanding of Reactivity and Molecular Interactions
Computational chemistry offers a powerful lens through which to investigate the properties and reactivity of molecules like this compound. Future research will undoubtedly leverage computational methods to predict its behavior and guide experimental work.
Density Functional Theory (DFT) calculations can be used to study the electronic structure, reactivity, and spectroscopic properties of this compound. rsc.org These calculations can help in understanding reaction mechanisms for its synthesis and its role in catalytic cycles. Molecular docking and molecular dynamics (MD) simulations can be employed to predict and analyze the interactions of this compound derivatives with biological targets, such as enzymes. nih.govfrontiersin.org This can aid in the rational design of more potent and selective inhibitors. rsc.org
Furthermore, computational screening of virtual libraries of this compound derivatives against various biological targets or for specific material properties can accelerate the discovery process. frontiersin.org The use of Quantitative Structure-Activity Relationship (QSAR) models can help in identifying the key structural features responsible for a desired activity, guiding the synthesis of new and improved compounds. frontiersin.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Bortezomib |
| 1-aryltetrahydroisoquinolines |
| Tetrahydroquinolines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
